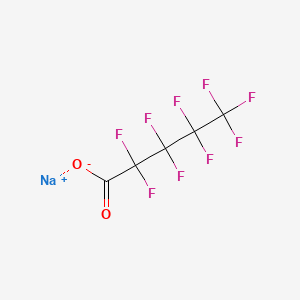
Sodium perfluorovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium perfluorovalerate, also known as sodium perfluoropentanoate, is a fluorinated organic compound belonging to the class of perfluoroalkyl substances (PFAS). It is characterized by its high thermal stability, chemical resistance, and low surface tension. The compound is typically found as a colorless crystalline powder and is known for its strong defatting properties and low surface tension. Its aqueous solutions are alkaline in nature .
Vorbereitungsmethoden
Sodium perfluorovalerate can be synthesized through several methods:
Reaction with Sodium Hydroxide: Perfluoropentanoic acid is stirred magnetically while 2N aqueous sodium hydroxide is added dropwise until the pH reaches 5.
Reaction with Sodium Carbonate: Perfluoropentanoic acid reacts with sodium carbonate to form this compound.
Reaction with Sodium Bicarbonate: Similarly, perfluoropentanoic acid can react with sodium bicarbonate to produce this compound.
Analyse Chemischer Reaktionen
Formation of Sodium Salt
Sodium perfluorovalerate is derived from perfluorovaleric acid (C₅F₉COOH) via neutralization with sodium hydroxide (NaOH):
C₅F₉COOH+NaOH→C₅F₉COONa+H₂O
The acid itself is synthesized through direct fluorination of precursors like n-octadecyl acetate or dimethyl adipate . The sodium salt formation ensures improved solubility and stability in aqueous systems.
Chemical Stability and Reactions
Perfluorinated compounds exhibit exceptional chemical inertness due to the strength of carbon-fluorine bonds. Key characteristics include:
-
Resistance to Hydrolysis/Oxidation : The C-F bond (bond dissociation energy ~485 kJ/mol) renders this compound resistant to hydrolysis under acidic or basic conditions .
-
Thermal Stability : Synthesis conditions (e.g., 19–23°C) suggest stability at moderate temperatures, though precise decomposition data are not explicitly detailed in sources .
-
Environmental Persistence : Perfluorinated acids like this compound are noted for their persistence in the environment due to their stability .
Environmental and Health Considerations
While not directly related to chemical reactions, toxicity studies highlight:
-
Toxicokinetics : Short-chain PFAS like this compound are eliminated faster in humans than longer-chain analogs (e.g., PFOA) .
-
Health Effects : Animal studies report reversible effects (e.g., hepatic hypertrophy, nasal lesions) at high doses, with NOAEL values established for related compounds .
Key Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-, sodium salt (1:1) |
| CAS Number | 2706-89-0 |
| Molecular Formula | C₅F₉NaO₂ |
| EC Number | 220-299-3 |
| Safety Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (GHS) |
Wissenschaftliche Forschungsanwendungen
Sodium perfluorovalerate has a wide range of applications in scientific research and industry:
Biology and Medicine: Research into its biological effects is ongoing, particularly concerning its potential impacts on human health and the environment.
Industry: The compound is utilized in electroplating, textiles, paper manufacturing, petrochemicals, and metal surface treatment due to its anti-corrosive properties.
Wirkmechanismus
The precise mechanism of action of sodium perfluorovalerate is not fully understood. it is known to interact with various molecular targets and pathways:
Molecular Targets: The compound’s fluorinated structure allows it to interact with lipid membranes and proteins, potentially disrupting normal cellular functions.
Pathways Involved: It may affect pathways related to lipid metabolism and cellular signaling, although further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Sodium perfluorovalerate can be compared with other perfluorinated compounds, such as:
Sodium Perfluorohexanoate: Similar in structure but with a longer carbon chain, leading to different physical and chemical properties.
Sodium Perfluorooctanoate: Known for its use in industrial applications, it has a longer carbon chain and different environmental and health impacts.
Eigenschaften
CAS-Nummer |
2706-89-0 |
|---|---|
Molekularformel |
C5HF9NaO2 |
Molekulargewicht |
287.04 g/mol |
IUPAC-Name |
sodium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C5HF9O2.Na/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16); |
InChI-Schlüssel |
ARVFDUCSWBZZQC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |
Kanonische SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O.[Na] |
Key on ui other cas no. |
2706-89-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















